

An In-Depth Toxicological Profile of 3,5,5-Trimethylhexanoic Acid

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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanoic acid

Cat. No.: B010708

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **3,5,5-Trimethylhexanoic acid** (CAS No. 3302-10-1), a branched-chain fatty acid, sees application in various industrial and commercial products. A thorough understanding of its toxicological profile is paramount for ensuring the safety of its use and for predicting potential adverse effects in human and environmental health. This technical guide provides a comprehensive overview of the available toxicological data for **3,5,5-Trimethylhexanoic acid**, with a focus on quantitative data, detailed experimental methodologies, and potential signaling pathway interactions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data available for **3,5,5- Trimethylhexanoic acid**.

Table 1: Acute Toxicity Data



| Test Type | Species | Route | Value | Reference |
|-----------|---------|------------|-------------------------------------|-----------|
| LD50 | Rat | Oral | 1100 - 3135 mg/kg body weight | [1][2] |
| LD50 | Rat | Dermal | > 2000 mg/kg body weight | [2] |
| RD50 | Rat | Inhalation | 420 mg/m ³ | [1] |

Table 2: Repeated Dose Toxicity Data

| Study Type | Species | Route | Dose Levels | NOAEL | Target Organs | Referenc e |
|--------------------|------------|------------------|-----------------------------------|---------------------------------|-------------------|---------------|
| 28-Day Subacute | Wistar Rat | Oral (Gavage) | 0, 10, 50, 200 mg/kg bw/day | 10 mg/kg bw/day (females) | Liver, Kidneys | [1] |

Table 3: Genotoxicity Data

| Test Type | Test System | Metabolic Activation | Result | Reference |
|-------------------------|--|-------------------------|----------|-----------|
| Ames Test (OECD 471) | Salmonella typhimurium strains TA 98, TA 100, TA 1535, TA 1537, TA 1538 and Escherichia coli WP2uvrA | With and Without | Negative | [3] |

Table 4: Skin and Eye Irritation Data



| Test Type | Species | Observation | Result | Reference |
|-----------------|---------------|---|-----------------|-----------|
| Skin Irritation | Rabbit | Necrotic changes after repeated application | Irritant | [1] |
| Eye Irritation | Not Specified | Not Specified | Strong Irritant | [4] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These are based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 423

The acute oral toxicity of **3,5,5-trimethylhexanoic acid** was likely determined using a method similar to the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).

- Test Animals: Typically, young adult rats of a single sex (usually females as they are generally slightly more sensitive) are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance may be dissolved or suspended in a suitable vehicle.
- Procedure: A stepwise procedure is used where a small number of animals (typically 3) are
 dosed at a defined level. The outcome (survival or death) determines the next step. If the
 animals survive, a higher dose is administered to another group of animals. If they die, a
 lower dose is used. This continues until the dose causing mortality in approximately 50% of
 the animals is identified.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.



 Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subacute Oral Toxicity (28-Day Study) - Based on OECD Guideline 407

A subacute oral study was conducted in Wistar rats in accordance with OECD guideline No. 407.[1]

- Test Animals: Wistar rats, with an equal number of males and females per group.
- Housing and Feeding: Animals are housed under standard laboratory conditions with free access to food and water.
- Dose Administration: 3,5,5-trimethylhexanoic acid was administered daily by oral gavage for 28 consecutive days. A control group received the vehicle only (bidistilled water containing 0.1% Cremophor).[1]
- Dose Groups: At least three dose levels (10, 50, and 200 mg/kg body weight/day) and a
 concurrent control group were used.[1] Recovery groups for the control and high dose
 groups were also included and observed for 14 days after the treatment period.[1]
- Observations:
 - Clinical Signs: Daily observations for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.
 - Organ Weights: Weights of key organs are recorded at necropsy.
 - Histopathology: Microscopic examination of a comprehensive set of organs and tissues is performed.



 NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

The genotoxic potential was assessed using the Ames test, following a protocol similar to OECD Guideline 471.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2uvrA) are used.[3]
- Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pretreated with an enzyme-inducing agent.[3]
- Procedure:
 - The tester strains are exposed to various concentrations of 3,5,5-trimethylhexanoic acid.
 - The bacteria are then plated on a minimal agar medium lacking the specific amino acid they require for growth.
 - The plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

Sensory Irritation (Alarie Test)

The sensory irritation potential was determined using the Alarie test, which measures the reflex bradypnea in mice or rats upon exposure to airborne irritants.[1]

• Test Animals: Typically, mice or rats are used.[1]



- Exposure: The animals are placed in a body plethysmograph, with their heads exposed to a continuous flow of the test atmosphere containing a specific concentration of **3,5,5**-trimethylhexanoic acid.
- Measurement: The respiratory rate is continuously monitored. Sensory irritation of the upper respiratory tract causes a reflex decrease in respiratory frequency.
- RD50 Determination: The concentration that causes a 50% decrease in the respiratory rate (RD50) is determined from the concentration-response curve.[1]

Signaling Pathway and Mechanism of Toxicity

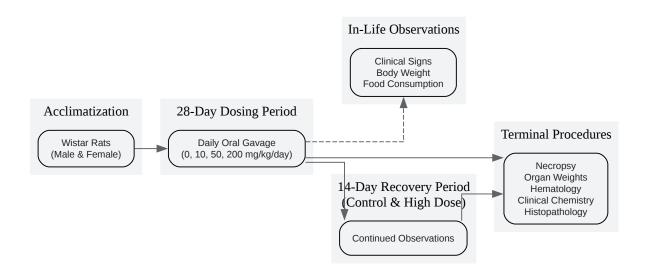
While direct studies on the specific signaling pathways affected by **3,5,5-trimethylhexanoic acid** are limited, the observed hepatotoxicity in animal studies suggests a potential interaction with pathways regulating lipid metabolism. Branched-chain fatty acids, as a class, have been shown to influence hepatic lipid homeostasis, and some are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARa.[5]

PPAR α is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid uptake, β -oxidation, and triglyceride metabolism in the liver.[6] Activation of PPAR α can lead to peroxisome proliferation and, in rodents, has been associated with hepatocarcinogenesis with chronic exposure to potent activators.[6] The liver effects observed in the 28-day study with **3,5,5-trimethylhexanoic acid**, such as hepatocellular vacuolation, could potentially be linked to a disruption in lipid metabolism, possibly through a PPAR α -mediated mechanism. However, further research is required to definitively establish this link for **3,5,5-trimethylhexanoic acid**.

Visualizations Diagrams of Experimental Workflows and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the workflows of key toxicological experiments and a proposed signaling pathway for the observed hepatotoxicity.

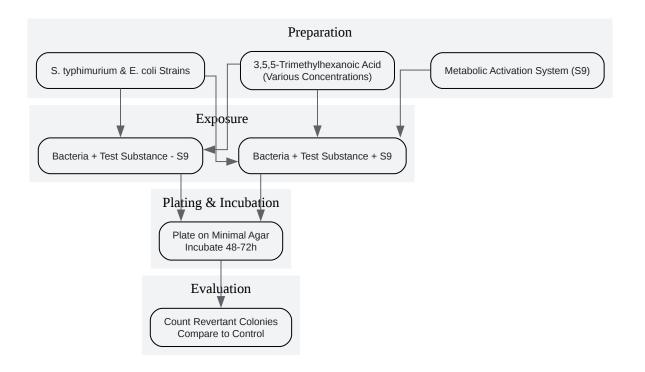




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Caption: Workflow for a 28-day repeated dose oral toxicity study (OECD 407).

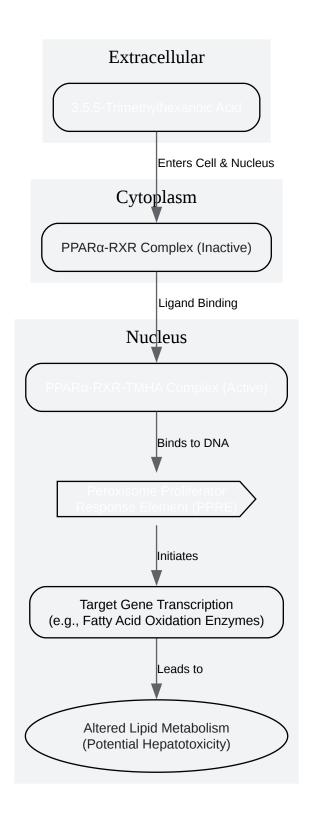




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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).





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Caption: Postulated PPARα signaling pathway for **3,5,5-Trimethylhexanoic Acid**.



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